3-(Difluoromethyl)pyridine-2-sulfonamide
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Overview
Description
3-(Difluoromethyl)pyridine-2-sulfonamide is a chemical compound with the CAS Number: 1804653-35-7 . It has a molecular weight of 208.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6F2N2O2S/c7-5(8)4-2-1-3-10-6(4)13(9,11)12/h1-3,5H,(H2,9,11,12) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 208.19 .Scientific Research Applications
Microbial Degradation and Environmental Fate
Microbial Degradation of Polyfluoroalkyl Chemicals : A comprehensive review highlighted the environmental persistence of polyfluoroalkyl chemicals, including sulfonamides, due to their widespread industrial and commercial applications. The study emphasized the importance of microbial degradation as a pathway for transforming these compounds into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). This transformation is critical for understanding their environmental fate and effects (Liu & Avendaño, 2013).
Pharmaceutical and Medicinal Significance
Sulfonamide Inhibitors : Sulfonamide compounds, including derivatives of 3-(Difluoromethyl)pyridine-2-sulfonamide, have been acknowledged for their antimicrobial properties and their role in various therapeutic applications. A patent review from 2013 to the present day discussed the significance of sulfonamide inhibitors in treating bacterial infections and other conditions like cancer and Alzheimer's disease, highlighting the ongoing importance of sulfonamides in drug development and therapy (Gulcin & Taslimi, 2018).
Environmental and Human Health Impacts
Perfluorinated Compounds in the Environment : Research into perfluorinated compounds, closely related to the chemical family of sulfonamides, has raised concerns over their environmental persistence and potential health impacts. Studies on their occurrence, fate, and removal from the environment, as well as their developmental toxicity, offer insights into the challenges posed by these substances. The persistence of these compounds in the environment and their bioaccumulative nature necessitate ongoing research into their impacts and the development of effective removal strategies (Arvaniti & Stasinakis, 2015).
Mechanism of Action
Target of Action
Similar compounds have been used in the agrochemical and pharmaceutical industries , suggesting that its targets could be related to these fields.
Mode of Action
It’s known that the difluoromethyl group and the pyridine moiety in similar compounds can interact with target enzymes through hydrogen bonding .
Biochemical Pathways
Similar compounds have been known to modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability .
Result of Action
Similar compounds have shown to have significant effects in the agrochemical and pharmaceutical industries .
Safety and Hazards
Properties
IUPAC Name |
3-(difluoromethyl)pyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2S/c7-5(8)4-2-1-3-10-6(4)13(9,11)12/h1-3,5H,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMBIELAZYJYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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